molecular formula C22H48N2O4Si2 B143259 N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide CAS No. 909567-52-8

N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide

Cat. No.: B143259
CAS No.: 909567-52-8
M. Wt: 460.8 g/mol
InChI Key: OGCNVHFVKJLKGM-ROUUACIJSA-N
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Scientific Research Applications

N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in the study of protein interactions and modifications.

    Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the development of advanced materials and coatings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide typically involves the reaction of ethanediamide with (S)-1-(tert-butyldimethylsilyloxymethyl)propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines .

Mechanism of Action

The mechanism of action of N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tert-butyldimethylsilyloxymethyl groups can enhance its stability and facilitate its binding to target molecules. The pathways involved may include inhibition or activation of enzymatic activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)ethyl]ethanediamide
  • N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)butyl]ethanediamide
  • N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)phenyl]ethanediamide

Uniqueness

N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide is unique due to its specific tert-butyldimethylsilyloxymethyl groups, which confer distinct chemical properties such as increased stability and reactivity. These properties make it particularly valuable in biochemical research and industrial applications .

Properties

IUPAC Name

N,N'-bis[(2S)-1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N2O4Si2/c1-13-17(15-27-29(9,10)21(3,4)5)23-19(25)20(26)24-18(14-2)16-28-30(11,12)22(6,7)8/h17-18H,13-16H2,1-12H3,(H,23,25)(H,24,26)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCNVHFVKJLKGM-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO[Si](C)(C)C(C)(C)C)NC(=O)C(=O)NC(CC)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO[Si](C)(C)C(C)(C)C)NC(=O)C(=O)N[C@@H](CC)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48N2O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582042
Record name N~1~,N~2~-Bis[(2S)-1-{[tert-butyl(dimethyl)silyl]oxy}butan-2-yl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909567-52-8
Record name N~1~,N~2~-Bis[(2S)-1-{[tert-butyl(dimethyl)silyl]oxy}butan-2-yl]ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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